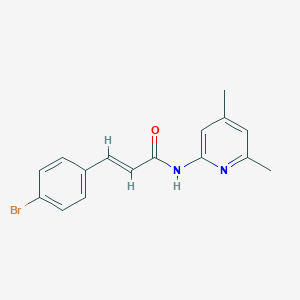
2-(3-methylphenyl)-1-propyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)-1-propyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been studied extensively due to its potential applications in various fields, such as medicinal chemistry, material science, and environmental science.
Scientific Research Applications
2-(3-methylphenyl)-1-propyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also has potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as an antimicrobial agent, as it can inhibit the growth of various bacteria and fungi.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-1-propyl-1H-benzimidazole is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, which is a programmed cell death process. It may also inhibit the growth of cancer cells by interfering with cell cycle progression. In addition, it may exert its anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-1-propyl-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. It can also inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics. In addition, it can affect the expression of genes involved in various cellular processes, such as cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-methylphenyl)-1-propyl-1H-benzimidazole in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-(3-methylphenyl)-1-propyl-1H-benzimidazole. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study its potential applications in material science, such as in the development of sensors and catalysts. In addition, further studies are needed to fully understand its mechanism of action and to identify its potential side effects.
Synthesis Methods
The synthesis of 2-(3-methylphenyl)-1-propyl-1H-benzimidazole can be achieved through several methods, including the condensation of 3-methylbenzaldehyde with propionitrile followed by cyclization with o-phenylenediamine. Another method involves the reaction of 3-methylbenzaldehyde with propionic acid and o-phenylenediamine in the presence of a catalyst. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
properties
IUPAC Name |
2-(3-methylphenyl)-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-11-19-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVTDQBUSMVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-1-propyl-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)


![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)
![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)



![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)